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Compound of Interest

Compound Name: Methyl radical

Cat. No.: B1225970 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the

gaseous methyl radical (CH₃), a key intermediate in numerous chemical and biological

processes. Understanding its electronic, vibrational, and rotational structure is crucial for

reaction kinetics modeling, combustion diagnostics, and atmospheric chemistry. This document

summarizes key quantitative data, details common experimental methodologies, and visualizes

the relationships between different spectroscopic techniques.

Spectroscopic Data Summary
The spectroscopic properties of the methyl radical have been extensively studied. The

following tables summarize the key quantitative data obtained from various spectroscopic

techniques.

Electronic Spectroscopy
The methyl radical possesses a planar D₃h symmetry in its ground electronic state (X̃²A₂").

Electronic transitions primarily involve the excitation of the unpaired electron in the 2p_z orbital.
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Electronic
State

Term Symbol Energy (cm⁻¹)
Excitation
Wavelength
(nm)

Reference

3s ²A₁' 46,300 216 [1]

3p ²E' 55,900 179 [1]

3d ²A₂" 58,500 171 [1]

4s ²A₁' 61,700 162 [1]

4p ²E' 64,100 156 [1]

Table 1: Electronic transitions of the gaseous methyl radical.

Vibrational Spectroscopy
The methyl radical has four fundamental vibrational modes. Due to its planar structure, the

out-of-plane bending mode (ν₂) is of particular interest.

Vibrational
Mode

Symmetry Description
Frequency
(cm⁻¹)

Reference

ν₁ a₁'
Symmetric C-H

stretch
3044.3 [2]

ν₂ a₂"
Out-of-plane

bend
606.4 [2]

ν₃ e'
Asymmetric C-H

stretch
3160.8 [2]

ν₄ e'
In-plane C-H

bend
1396.0 [2]

Table 2: Fundamental vibrational frequencies of the gaseous methyl radical.
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Rotational and Electron Spin Resonance (ESR)
Spectroscopy
The rotational constants of the methyl radical have been determined from high-resolution

spectroscopic studies. ESR spectroscopy provides information about the hyperfine coupling

between the unpaired electron and the hydrogen nuclei.

Parameter Symbol Value Units Reference

Rotational

Constant
B₀ 9.578 cm⁻¹ [3]

Rotational

Constant
C₀ 4.742 cm⁻¹ [3]

Isotropic

Hyperfine

Coupling

Constant

a(H) -23.0 Gauss [4]

Isotropic

Hyperfine

Coupling

Constant

a(¹³C) 38.5 Gauss [4]

Table 3: Rotational and ESR spectroscopic constants for the gaseous methyl radical.

Experimental Protocols
The spectroscopic data presented above are obtained through various sophisticated

experimental techniques. This section details the methodologies for three key experiments.

Threshold Photoelectron Spectroscopy (TPES)
Objective: To determine the ionization energy of the methyl radical and the vibrational

frequencies of the resulting methyl cation (CH₃⁺).

Methodology:
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Radical Generation: Methyl radicals are produced in the gas phase by pyrolysis of a

suitable precursor, such as azomethane (CH₃N₂CH₃) or di-tert-butyl peroxide

((CH₃)₃COOC(CH₃)₃), in a high-temperature, low-pressure flow tube reactor.

Molecular Beam Formation: The generated radicals, along with the carrier gas (typically

Helium or Argon), are expanded into a high-vacuum chamber through a small orifice, forming

a supersonic molecular beam. This process cools the radicals to low rotational and

vibrational temperatures.

Photoionization: The molecular beam is intersected by a tunable vacuum ultraviolet (VUV)

synchrotron radiation source. The photon energy is scanned across the ionization threshold

of the methyl radical.

Electron and Ion Detection: The photoelectrons and photoions produced are extracted by a

weak electric field and detected in coincidence. A time-of-flight (TOF) mass spectrometer is

used to select the methyl cations. Only electrons that are produced at the ionization

threshold (threshold photoelectrons) are detected, typically using a velocity map imaging

(VMI) spectrometer.

Data Analysis: The TPES spectrum is obtained by plotting the threshold photoelectron signal

as a function of the VUV photon energy. The onset of the spectrum corresponds to the

adiabatic ionization energy. Vibrational progressions in the spectrum provide the vibrational

frequencies of the methyl cation.

Infrared (IR) Cavity Ring-Down Spectroscopy (CRDS)
Objective: To measure the high-resolution infrared absorption spectrum of the gaseous methyl
radical to determine its vibrational frequencies and rotational constants.

Methodology:

Radical Generation: Methyl radicals are generated in a flow cell by, for example, the

reaction of methane with fluorine atoms or by photolysis of a precursor like methyl iodide

(CH₃I).

Optical Cavity: The flow cell is placed within a high-finesse optical cavity formed by two

highly reflective mirrors (reflectivity > 99.99%).
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Laser Source: A tunable, narrow-linewidth infrared laser is used as the light source. The laser

wavelength is scanned across the expected absorption features of the methyl radical.

Ring-Down Measurement: A pulse of laser light is injected into the optical cavity. The light is

reflected back and forth between the mirrors, and a small fraction of the light is transmitted

through the second mirror with each pass. The intensity of the transmitted light decays

exponentially over time. A fast photodetector measures this decay.

Data Analysis: The decay time (ring-down time) is determined by fitting the measured decay

curve to an exponential function. When the laser is on resonance with an absorption line of

the methyl radical, the intracavity absorption loss increases, leading to a shorter ring-down

time. The absorption spectrum is obtained by plotting the inverse of the ring-down time (or

the absorption coefficient) as a function of the laser wavelength.

Electron Spin Resonance (ESR) Spectroscopy
Objective: To measure the hyperfine coupling constants of the methyl radical, which provide

information about the distribution of the unpaired electron spin density.

Methodology:

Radical Generation and Trapping: Methyl radicals are generated in a low-temperature

matrix (e.g., solid argon or krypton) by photolysis of a precursor like methyl iodide. The

radicals are trapped in the inert matrix, preventing their recombination.

ESR Spectrometer: The sample is placed in the resonant cavity of an ESR spectrometer,

which is situated within a strong, uniform magnetic field.

Microwave Irradiation: The sample is irradiated with microwave radiation of a fixed frequency

(typically in the X-band, ~9.5 GHz).

Magnetic Field Sweep: The external magnetic field is swept over a range of values.

Signal Detection: When the energy difference between the electron spin states, which is

tuned by the magnetic field (Zeeman effect), matches the energy of the microwave photons,

resonance absorption occurs. This absorption is detected and recorded as the ESR

spectrum.
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Data Analysis: The ESR spectrum of the methyl radical consists of a quartet of lines due to

the hyperfine interaction of the unpaired electron with the three equivalent protons (I=1/2).

The spacing between the lines gives the isotropic hyperfine coupling constant.

Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and

experimental workflows related to the spectroscopy of the methyl radical.
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Caption: Experimental workflow for the spectroscopic characterization of the methyl radical.

Caption: Energy level diagram illustrating spectroscopic transitions in the methyl radical.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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